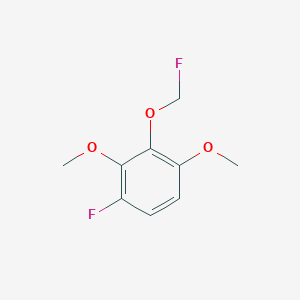

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene

Description

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene is a polysubstituted aromatic compound featuring two methoxy groups at positions 1 and 3, a fluorine atom at position 4, and a fluoromethoxy group at position 2. This unique substitution pattern combines electron-donating (methoxy) and electron-withdrawing (fluoro, fluoromethoxy) groups, creating a complex electronic environment. Such structural complexity makes it a candidate for applications in pharmaceuticals, agrochemicals, or materials science, where fine-tuning of electronic and steric properties is critical.

Propriétés

Formule moléculaire |

C9H10F2O3 |

|---|---|

Poids moléculaire |

204.17 g/mol |

Nom IUPAC |

1-fluoro-3-(fluoromethoxy)-2,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10F2O3/c1-12-7-4-3-6(11)8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3 |

Clé InChI |

SZHGDQPDUGYROY-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=C(C=C1)F)OC)OCF |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The methoxy and fluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form hydroxy derivatives or other reduced forms.

Common Reagents and Conditions

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under conditions such as heating or the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the methoxy or fluoromethoxy groups.

Oxidation: Products include quinones or other oxidized forms.

Reduction: Products include hydroxy derivatives or other reduced forms.

Applications De Recherche Scientifique

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis highlights structural, electronic, and functional differences between 1,3-dimethoxy-4-fluoro-2-(fluoromethoxy)benzene and analogous benzene derivatives.

Substituent Type and Electronic Effects

1,2-Dimethoxy-4-(trifluoromethyl)benzene () :

This compound has methoxy groups at positions 1 and 2 and a trifluoromethyl (-CF₃) group at position 4. The -CF₃ group is strongly electron-withdrawing (σₚ = 0.54), compared to the fluorine (σₚ = 0.06) and fluoromethoxy (-OCH₂F, σₚ ≈ 0.3) groups in the target compound. The trifluoromethyl group enhances electrophilic substitution resistance, whereas the fluoromethoxy group in the target compound provides moderate electron withdrawal with lower steric hindrance .- 1-(Difluoromethoxy)-3-nitrobenzene (): The difluoromethoxy (-OCF₂H) group is more electron-withdrawing than fluoromethoxy (-OCH₂F) due to the inductive effect of two fluorine atoms. Additionally, the nitro (-NO₂) group at position 3 introduces strong electron withdrawal (σₚ = 1.27), making this compound significantly less reactive toward electrophilic aromatic substitution compared to the target compound, which lacks nitro substituents .

Positional Effects of Substituents

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene () :

With bromine (position 4), fluorine (position 2), and trifluoromethoxy (position 1), this compound demonstrates how substituent positioning alters reactivity. The trifluoromethoxy group at position 1 (ortho to bromine) creates steric and electronic challenges for further substitution, unlike the target compound’s methoxy groups at positions 1 and 3, which flank the fluoromethoxy group at position 2 .- 1-(TERT-BUTYL)-4-(fluoromethoxy)benzene (): The bulky tert-butyl group at position 1 and fluoromethoxy at position 4 highlight steric influences.

Functional Group Comparisons

- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol (): The azo (-N=N-) group introduces conjugation, enabling applications in dyes or sensors. The target compound lacks such extended conjugation but may exhibit distinct UV-Vis absorption due to its fluorine and fluoromethoxy groups .

Data Table: Structural and Electronic Comparison

| Compound Name | Substituents (Positions) | Key Functional Groups | Electronic Effects | Potential Applications |

|---|---|---|---|---|

| 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene | 1-OCH₃, 3-OCH₃, 4-F, 2-OCH₂F | Methoxy, fluoro, fluoromethoxy | Mixed electron-donating/withdrawing | Pharmaceuticals, agrochemicals |

| 1,2-Dimethoxy-4-(trifluoromethyl)benzene | 1-OCH₃, 2-OCH₃, 4-CF₃ | Methoxy, trifluoromethyl | Strong electron-withdrawing (-CF₃) | Catalysis, materials science |

| 1-(Difluoromethoxy)-3-nitrobenzene | 1-OCF₂H, 3-NO₂ | Difluoromethoxy, nitro | Extreme electron withdrawal (-NO₂, -OCF₂H) | Energetic materials |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 1-OCF₃, 4-Br, 2-F | Trifluoromethoxy, bromo, fluoro | Steric hindrance at position 1 | Synthetic intermediates |

Activité Biologique

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of methoxy and fluoromethoxy groups on the benzene ring enhances its chemical reactivity and biological profile. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene has the following chemical characteristics:

- Molecular Formula : C10H12F2O3

- Molecular Weight : 220.20 g/mol

- CAS Number : 1804419-36-0

Antimicrobial Activity

Recent studies have indicated that 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene exhibits significant antimicrobial properties. In vitro tests showed that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-64 µg/mL for several tested strains, indicating moderate antibacterial potency.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In a study conducted on human cancer cell lines, including breast and prostate cancer cells, 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene demonstrated cytotoxic effects. The compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The IC50 values were reported to be around 15 µM for breast cancer cells and 20 µM for prostate cancer cells.

The biological activity of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator of specific receptors involved in cell signaling pathways related to inflammation and cancer progression.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene against Staphylococcus aureus and Escherichia coli. The study revealed that the compound significantly reduced bacterial counts by over 90% at concentrations above its MIC.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.

Data Summary

| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 | Enzyme inhibition |

| Antibacterial | Escherichia coli | 64 | Enzyme inhibition |

| Anticancer | MCF-7 (breast cancer) | 15 µM | Apoptosis induction |

| Anticancer | PC-3 (prostate cancer) | 20 µM | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.